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Compound of Interest

1-(2-Bromo-5-
Compound Name:
chlorophenyl)ethanone

Cat. No.: B1281923

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromo-5-
chlorophenyl)ethanone

Introduction

1-(2-Bromo-5-chlorophenyl)ethanone, also known by its synonym 2'-Bromo-5'-
chloroacetophenone, is a halogenated aromatic ketone with the CAS Number 935-99-9.[1][2]
This compound serves as a versatile and strategic building block in modern organic synthesis.
Its molecular structure, featuring an acetophenone core substituted with both bromine and
chlorine atoms at specific positions on the phenyl ring, imparts a unique reactivity profile that is
highly valued by researchers in medicinal chemistry and materials science.[1]

The presence of three distinct reactive centers—the carbonyl group, the sterically accessible
chlorine atom, and the more labile bromine atom ortho to the ketone—allows for a wide range
of chemical transformations. This includes nucleophilic additions at the carbonyl, cross-
coupling reactions at the halogenated sites, and the synthesis of complex heterocyclic
systems.[1] Consequently, a thorough understanding of its physical properties is not merely
academic; it is a prerequisite for its effective handling, reaction optimization, and integration
into drug development and discovery workflows.

This guide provides a comprehensive examination of the core physical properties of 1-(2-
Bromo-5-chlorophenyl)ethanone, grounded in available technical data. It is intended to equip
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researchers, scientists, and drug development professionals with the foundational knowledge
required to confidently utilize this important synthetic intermediate.

Molecular Structure and Identity

A compound's reactivity and physical characteristics are fundamentally dictated by its
molecular structure. 1-(2-Bromo-5-chlorophenyl)ethanone is composed of eight carbon
atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom.[1]

Key identifiers are crucial for ensuring the correct material is sourced and utilized in
experimental settings.

e IUPAC Name: 1-(2-bromo-5-chlorophenyl)ethanone[1][2]
e CAS Number: 935-99-9[1][2]

e Molecular Formula: CsHeBrCIO[1][2]

e Molecular Weight: 233.49 g/mol [1][2]

e Canonical SMILES: CC(=0)C1=C(C=CC(=C1)CI)Br[1][2]

« InChl Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N[1][2]

The arrangement of the bromine and chlorine atoms on the phenyl ring creates significant
electronic and steric effects. As electron-withdrawing groups, the halogens decrease the
electron density of the aromatic ring.[1] The bromine atom at the ortho-position also introduces
considerable steric hindrance, which can influence the kinetics and regioselectivity of
subsequent chemical reactions.[1]

Core Physical Properties

The physical properties of a compound are critical parameters that inform its storage, handling,
purification, and reaction setup. The data for 1-(2-Bromo-5-chlorophenyl)ethanone,
summarized in the table below, has been synthesized from various chemical supplier
databases and public chemical information sources.
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ble 1: ¢ Physical :

Property Value Notes & Source(s)

At 20°C and standard

pressure. There are conflicting
Physical State Liquid reports, with some sources

listing it as a solid, but this

appears to be an error.[1][3]

Supplier data sheets often list

this as "N/A", suggesting it is a

Melting Point Not consistently reported o i
liquid at ambient temperatures.
[4]
. . At reduced pressure (15
Boiling Point 155-156 °C
mmHg).[4]
At 25 °C. This value is
) consistent with its isomer, 2-
Density 1.602 g/mL
Bromo-2'-chloroacetophenone.
[5]
In polar aprotic solvents (e.g.,
N o acetone, ethyl acetate) and
Solubility Miscible

chlorinated solvents (e.g.,

chloroform).

Physical State and Appearance

At ambient temperature (20°C), 1-(2-Bromo-5-chlorophenyl)ethanone is reported to be a
liquid.[3] It is crucial to note a discrepancy in available data, as some sources have incorrectly
categorized it as a solid. This confusion likely arises from a misinterpretation of its boiling point
at reduced pressure as a melting point.[1] The general lack of a reported melting point across
major suppliers further supports the conclusion that its melting point is below standard room
temperature.[4]

Thermal Properties: Boiling Point
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The boiling point is a key indicator of a substance's volatility. For compounds that may
decompose at atmospheric pressure, determining the boiling point under reduced pressure is a
standard and necessary practice.

e Reported Value: 155-156 °C at 15 mmHg.[4]

Causality: The relatively high molecular weight (233.49 g/mol ) and the polarity introduced by
the carbonyl group and halogen atoms result in significant intermolecular forces (dipole-dipole
interactions and London dispersion forces). These forces require substantial thermal energy to
overcome, leading to a high boiling point. Performing the distillation at reduced pressure
(vacuum distillation) lowers the external pressure that the liquid's vapor pressure must
overcome to boil, thus allowing distillation to occur at a lower, nhon-destructive temperature.

Density

Density is a fundamental physical property essential for converting mass to volume, which is a
frequent necessity in the laboratory for reaction setup.

e Reported Value: 1.602 g/mL at 25 °C.

Causality: The presence of two heavy halogen atoms, bromine and chlorine, on a compact
aromatic frame contributes significantly to the compound's high density. Compared to its parent
molecule, acetophenone (density ~1.03 g/mL), the substitution of hydrogen atoms with the
much heavier Br and Cl atoms results in a substantial increase in mass relative to volume.

Solubility Profile

The solubility of a reagent dictates the choice of solvent for reactions, extractions, and
chromatographic purification.

e Reported Solubility: Miscible with common polar aprotic solvents like acetone and ethyl
acetate, as well as chlorinated solvents such as chloroform.

Causality: The molecule possesses both polar and non-polar characteristics. The polar
carbonyl group can engage in dipole-dipole interactions with polar solvents. The aromatic ring
and halogen atoms contribute to its non-polar character, allowing it to dissolve in less polar
solvents like chloroform. Its poor solubility in water is expected, as the large, non-polar
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aromatic portion of the molecule dominates its character relative to the single polar ketone
group.

Spectroscopic Characterization

While detailed spectral data is proprietary to individual suppliers, the structural features of 1-(2-
Bromo-5-chlorophenyl)ethanone allow for a confident prediction of its key spectroscopic
signatures, which are essential for quality control and reaction monitoring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this
compound, the most prominent and diagnostic signal would be:

e Carbonyl (C=0) Stretch: A strong, sharp absorption peak is expected around 1710 cm™1,
This is a characteristic frequency for an aryl ketone, slightly influenced by the electronic
effects of the ortho- and meta-substituents.

Nuclear Magnetic Resonance (*H NMR) Spectroscopy

IH NMR spectroscopy provides information about the number, connectivity, and chemical
environment of hydrogen atoms. The expected spectrum would show:

o Methyl Protons (-CHs): A singlet (3H) located downfield, likely in the range of & 2.5-2.7 ppm.
The proximity to the electron-withdrawing carbonyl group shifts it downfield from a typical
methyl signal.

e Aromatic Protons (Ar-H): Three protons on the aromatic ring, which would appear as a
complex set of multiplets between & 7.2-7.8 ppm. Due to their distinct electronic
environments and spin-spin coupling, they would present as a doublet, a doublet of doublets,
and another doublet.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's
fragmentation pattern. The electron ionization (EI) mass spectrum would be characterized by:
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e Molecular lon Peak (M*): A complex cluster of peaks around m/z 232, 234, and 236. This
characteristic pattern is due to the natural isotopic abundance of bromine (7°Br = 50.7%, 81Br
= 49.3%) and chlorine (3*Cl = 75.8%, 3’Cl = 24.2%), providing a definitive signature for the
presence of one Br and one Cl atom. The most abundant peak in this cluster would be for
the CsHe’°Br3>CIO isotope.

o Key Fragment lon: A prominent peak at m/z 43, corresponding to the acetyl cation
([CHsCO]%), is a classic fragmentation pattern for acetophenones.

Experimental Protocol: Vacuum Distillation for
Purification

Given that the most reliable thermal property is its boiling point at reduced pressure, vacuum
distillation is the primary method for the purification of 1-(2-Bromo-5-chlorophenyl)ethanone.
This self-validating protocol ensures the removal of non-volatile impurities and lower-boiling
contaminants.

Objective: To purify 1-(2-Bromo-5-chlorophenyl)ethanone by vacuum distillation.
Materials:

e Crude 1-(2-Bromo-5-chlorophenyl)ethanone

e Round-bottom flask (distilling flask)

o Short-path distillation head with condenser and collection flask(s)

e Thermometer and adapter

e Heating mantle with stirrer

e Vacuum pump with trap and pressure gauge (manometer)

¢ Boiling chips or magnetic stir bar

Procedure:
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o System Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, properly
greased, and sealed to maintain a high vacuum.

» Charge the Flask: Charge the distilling flask with the crude material and a few boiling chips
(or a stir bar). Do not fill the flask more than two-thirds full.

e Apply Vacuum: Connect the vacuum pump and slowly evacuate the system. Monitor the
pressure using the manometer until a stable vacuum of ~15 mmHg is achieved.

« Initiate Heating: Begin gently heating the distilling flask using the heating mantle while
stirring.

o Monitor Distillation: Observe the temperature at the distillation head. The temperature should
rise as the vapor of the compound reaches the thermometer.

» Collect Fractions: Collect a small forerun fraction, which may contain volatile impurities.
Once the temperature stabilizes at the expected boiling point (155-156 °C at 15 mmHg),
switch to a clean collection flask to collect the main product fraction.

o Completion: Stop the distillation when only a small amount of residue remains or when the
temperature begins to fluctuate, indicating the end of the product fraction.

o System Shutdown: Turn off the heater and allow the system to cool completely before slowly
releasing the vacuum. Releasing the vacuum on a hot system can cause an explosion.

 Validation: The purity of the collected fraction should be validated by spectroscopic methods
(NMR, IR) and/or gas chromatography (GC).

Visualization of the Characterization Workflow

The process of characterizing a synthesized chemical like 1-(2-Bromo-5-
chlorophenyl)ethanone follows a logical workflow to confirm its identity and purity.
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Caption: Workflow for Synthesis and Physical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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